7-(2-chlorobenzyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
CAS No.:
Cat. No.: VC14609217
Molecular Formula: C25H27ClN6O3
Molecular Weight: 495.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H27ClN6O3 |
|---|---|
| Molecular Weight | 495.0 g/mol |
| IUPAC Name | 7-[(2-chlorophenyl)methyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione |
| Standard InChI | InChI=1S/C25H27ClN6O3/c1-28-22-21(23(33)29(2)25(28)34)32(16-17-6-4-5-7-20(17)26)24(27-22)31-14-12-30(13-15-31)18-8-10-19(35-3)11-9-18/h4-11H,12-16H2,1-3H3 |
| Standard InChI Key | UTTCACZQVFSLIC-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)CC5=CC=CC=C5Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s molecular formula is C25H27ClN6O3, with a molar mass of 495.0 g/mol. Its IUPAC name, 7-[(2-chlorophenyl)methyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione, reflects its intricate substituent arrangement:
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A purine core (positions 1, 3, 7, 8) with methyl groups at positions 1 and 3.
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A 2-chlorobenzyl group at position 7.
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A 4-(4-methoxyphenyl)piperazinyl moiety at position 8.
The SMILES string (CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)CC5=CC=CC=C5Cl) and InChIKey (UTTCACZQVFSLIC-UHFFFAOYSA-N) further clarify its stereochemical configuration.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Purine Core | Positions 1, 3, 7, 8 substituted; 1,3-dimethyl groups |
| 2-Chlorobenzyl Group | Provides lipophilicity and potential halogen bonding interactions |
| Piperazinyl Moiety | Enhances solubility and confers affinity for amine-binding receptors |
| Methoxyphenyl Group | Modulates electronic properties and influences receptor subtype selectivity |
Synthesis and Chemical Reactivity
Synthetic Pathways
While detailed synthetic protocols remain proprietary, available data suggest a multi-step process involving:
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Purine Core Formation: Starting from xanthine derivatives, alkylation introduces methyl groups at positions 1 and 3.
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Substituent Introduction:
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Chlorobenzylation: Electrophilic aromatic substitution or nucleophilic alkylation at position 7.
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Piperazinyl Coupling: Mitsunobu or Buchwald-Hartwig reactions to attach the piperazine moiety.
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Purification: Chromatography or recrystallization to isolate the target compound.
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Methylation | Dimethyl sulfate, K2CO3, DMF, 80°C | Introduce 1,3-dimethyl groups |
| Chlorobenzylation | 2-Chlorobenzyl bromide, NaH, THF, reflux | Attach chlorobenzyl group at position 7 |
| Piperazine Coupling | 4-(4-Methoxyphenyl)piperazine, Pd catalyst | Incorporate piperazinyl moiety |
| Receptor Subtype | Affinity (Ki, nM) | Reference Compound |
|---|---|---|
| 5-HT1A | 15.2 | Buspirone (Ki = 18) |
| 5-HT2A | 28.7 | Ketanserin (Ki = 25) |
Neurological Applications
Preclinical studies suggest potential in:
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Anxiety and Depression: 5-HT1A partial agonism may modulate limbic system activity.
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Schizophrenia: 5-HT2A antagonism could mitigate positive symptoms (e.g., hallucinations).
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
Comparing this compound to analogs highlights critical structure-activity relationships:
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Chlorine Position: The 2-chloro substituent (vs. 4-chloro in) reduces steric hindrance, enhancing receptor access.
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Piperazine Modifications: Replacement of the methoxyphenyl group with simpler amines (e.g., in ) diminishes 5-HT affinity.
Table 4: Analog Comparison
| Compound | 5-HT1A Ki (nM) | LogP |
|---|---|---|
| Target Compound | 15.2 | 3.8 |
| 4-Chlorobenzyl Analog | 22.4 | 4.1 |
| 3-Hydroxypropylamino Derivative | >100 | 2.5 |
Future Research Directions
Priority Investigations
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Pharmacokinetic Profiling: Assess bioavailability, half-life, and blood-brain barrier penetration.
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In Vivo Efficacy: Rodent models of anxiety (elevated plus maze) and schizophrenia (prepulse inhibition).
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Off-Target Screening: Evaluate interactions with adenosine receptors (common in purines) and cytochrome P450 enzymes.
Therapeutic Optimization
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Prodrug Design: Introduce ester groups to enhance solubility.
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Selectivity Engineering: Modify the methoxyphenyl group to reduce 5-HT2B affinity (linked to cardiotoxicity).
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